methanone CAS No. 110701-33-2](/img/structure/B14318293.png)
[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2-hydroxy-5-(2-methylbutan-2-yl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-hydroxy-5-(2-methylbutan-2-yl)benzoic acid.
Reduction: Reduction of the ketone group can produce [2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]methanol.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and ketone groups. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
In medicine, 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and could be developed into therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanol: This compound is similar in structure but has an alcohol group instead of a ketone group.
2-Hydroxy-5-(2-methylbutan-2-yl)benzoic acid: This compound has a carboxylic acid group instead of a ketone group.
Uniqueness
The presence of both hydroxyl and ketone functional groups in 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone makes it unique. This combination allows for a diverse range of chemical reactions and interactions with biological molecules, providing opportunities for the development of new compounds and materials.
Properties
CAS No. |
110701-33-2 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H20O2/c1-4-18(2,3)14-10-11-16(19)15(12-14)17(20)13-8-6-5-7-9-13/h5-12,19H,4H2,1-3H3 |
InChI Key |
UQGZXFIHRISLBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


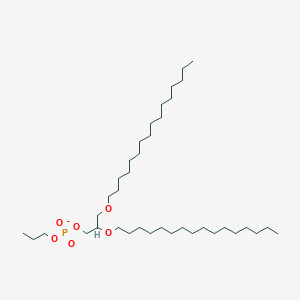
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)

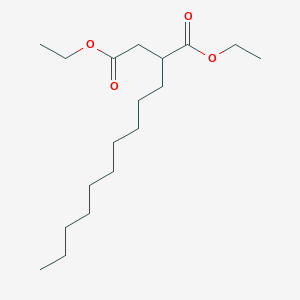
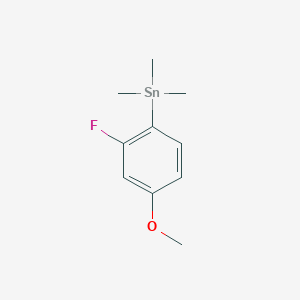

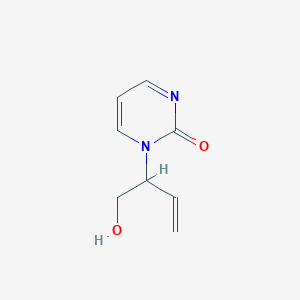
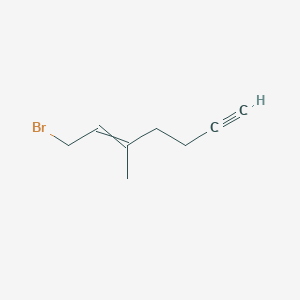
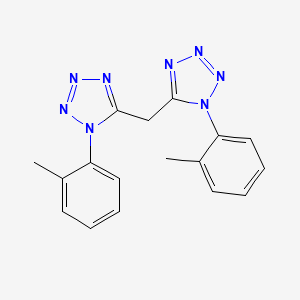
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

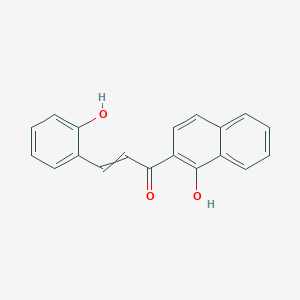
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

